molecular formula C17H15NO5 B1227723 2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol CAS No. 6550-69-2

2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol

Cat. No. B1227723
CAS RN: 6550-69-2
M. Wt: 313.3 g/mol
InChI Key: LVYPAEPKTFJTIC-UHFFFAOYSA-N
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Description

2-[bis(5-methyl-2-furanyl)methyl]-6-nitrophenol is a nitrophenol.

Scientific Research Applications

Synthesis and Crystal Structures

A research paper by Cole et al. (2019) discusses the synthesis and crystal structures of a class of compounds closely related to 2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol. The study focuses on 2,2'-bisindolylmethanes (BIMs), which are structurally similar and includes 2-[bis(3-methyl-1H-indol-2-yl)methyl]-6-methylphenol. The compounds were synthesized using salicylaldehyde derivatives and simple acid catalysis. The crystal structures of two BIMs were characterized, revealing one-dimensional hydrogen-bonding chain motifs with dimethyl sulfoxide (DMSO) solvent molecules, highlighting their structural complexity and potential applications in material science and molecular engineering (Cole et al., 2019).

Magnetic Properties of Copper(II) Complexes

Another study by Mahalakshmy et al. (2004) investigates the synthesis, spectral, electrochemical, and magnetic properties of new asymmetric dicopper(II) complexes bearing chemically distinct coordination sites. Although not directly related to 2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol, the structural similarities with the ligands used in this study may indicate potential applications in exploring the magnetic properties of similar compounds. The electrochemical and magnetic behavior of the complexes was discussed, shedding light on the potential of such compounds in magnetic and material sciences (Mahalakshmy et al., 2004).

Synthesis and Reactivity of Furans

Lopes et al. (2015) explored the reactivity of 2,2-bis(furan-2-yl)propane, which is structurally related to the compound . The study discusses the synthesis of functionalized bis(furan-2-yl)methanes and their chemical behavior, indicating the potential use of similar compounds in synthetic chemistry and their reactivity for producing complex molecular structures (Lopes et al., 2015).

Polymerization Applications

Ionkin and Marshall (2004) discussed the syntheses and structural characterization of ortho-furan-substituted N,N-phenyl α-diimine ligands, compounds structurally similar to 2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol. The paper highlights the potential applications of such compounds in polymerization and material science, providing insights into the synthetic methodologies and the reactivity of these compounds (Ionkin & Marshall, 2004).

Antioxidant Activity

Bouftira et al. (2007) identified 2, 6-bis (1.1-dimethylethyl)-4-methylphenol from the leaf extract of the halophyte plant Mesembryanthemum crystallinum and discussed its high level of antioxidant activity. This study points to the potential antioxidant applications of structurally similar compounds like 2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol in pharmaceuticals, food, and cosmetics (Bouftira et al., 2007).

properties

CAS RN

6550-69-2

Product Name

2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol

Molecular Formula

C17H15NO5

Molecular Weight

313.3 g/mol

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-6-nitrophenol

InChI

InChI=1S/C17H15NO5/c1-10-6-8-14(22-10)16(15-9-7-11(2)23-15)12-4-3-5-13(17(12)19)18(20)21/h3-9,16,19H,1-2H3

InChI Key

LVYPAEPKTFJTIC-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(C2=C(C(=CC=C2)[N+](=O)[O-])O)C3=CC=C(O3)C

Canonical SMILES

CC1=CC=C(O1)C(C2=C(C(=CC=C2)[N+](=O)[O-])O)C3=CC=C(O3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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